molecular formula C16H14FNO2 B2968323 (4-fluorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone CAS No. 338747-71-0

(4-fluorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

Cat. No.: B2968323
CAS No.: 338747-71-0
M. Wt: 271.291
InChI Key: PVFLTUXBXLUXLN-UHFFFAOYSA-N
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Description

(4-fluorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone: is a complex organic compound that features a fluorophenyl group attached to a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazine ring. One common method is the reaction of 3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-one with 4-fluorobenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to form a fluorophenol derivative.

  • Reduction: : The benzoxazine ring can be reduced to form a dihydrobenzoxazine derivative.

  • Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Fluorophenol derivatives

  • Reduction: : Dihydrobenzoxazine derivatives

  • Substitution: : Substituted fluorophenyl derivatives

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may exhibit biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : It could be explored for its potential therapeutic effects in treating various diseases.

  • Industry: : It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

This compound is unique due to its specific structure, which includes both a fluorophenyl group and a benzoxazine ring. Similar compounds may include other fluorophenyl derivatives or benzoxazine derivatives, but the combination of these two functional groups sets it apart.

List of Similar Compounds

  • 4-fluorophenol

  • 3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-one

  • 4-fluorobenzaldehyde

Properties

IUPAC Name

(4-fluorophenyl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-11-10-20-15-5-3-2-4-14(15)18(11)16(19)12-6-8-13(17)9-7-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFLTUXBXLUXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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